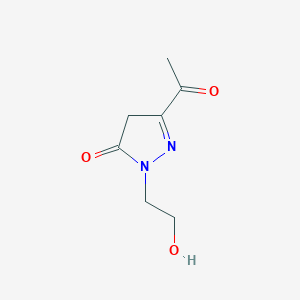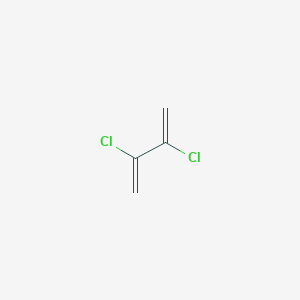
2,3-Dichloro-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-1,3-butadiene (DCBD) is a synthetic organic compound that is widely used in the production of synthetic rubbers and resins. It is a colorless liquid with a pungent odor and is classified as a hazardous substance due to its potential health risks. DCBD is known to have toxic effects on both humans and animals, and its use is strictly regulated in many countries.
Wirkmechanismus
2,3-Dichloro-1,3-butadiene is believed to exert its toxic effects by forming reactive intermediates that can react with cellular components such as DNA and proteins. The compound can also generate free radicals, which can cause oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
2,3-Dichloro-1,3-butadiene exposure has been shown to cause a range of biochemical and physiological effects in both humans and animals. These include lung damage, liver and kidney toxicity, and reproductive system damage. The compound has also been shown to affect the immune system, leading to increased susceptibility to infections.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dichloro-1,3-butadiene is a useful compound for studying the toxicological effects of chemicals on living organisms. Its toxicity and carcinogenic properties make it a valuable tool for evaluating the safety of other chemicals and materials. However, its use is restricted due to its potential health risks, and precautions must be taken to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 2,3-Dichloro-1,3-butadiene. These include:
1. Developing new methods for the synthesis and purification of 2,3-Dichloro-1,3-butadiene to improve its purity and reduce its potential health risks.
2. Investigating the molecular mechanisms underlying 2,3-Dichloro-1,3-butadiene toxicity to better understand its effects on cells and tissues.
3. Studying the long-term effects of 2,3-Dichloro-1,3-butadiene exposure on human health, particularly its potential role in the development of cancer.
4. Evaluating the environmental impact of 2,3-Dichloro-1,3-butadiene and developing strategies for its safe disposal and management.
Conclusion:
2,3-Dichloro-1,3-butadiene is a hazardous substance with known toxicological effects on humans and animals. Its use is strictly regulated in many countries, and precautions must be taken to ensure the safety of researchers and the environment. However, the compound is a valuable tool for studying the toxicological effects of chemicals and materials and could benefit from further research in several areas.
Synthesemethoden
2,3-Dichloro-1,3-butadiene is synthesized by the reaction of acetylene with chlorine gas in the presence of a catalyst. The reaction produces a mixture of different isomers, of which the 2,3-isomer is the most prevalent. The purity of the final product can be improved by distillation or other purification methods.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-1,3-butadiene has been extensively studied for its toxicological effects on various organisms, including humans, animals, and plants. The compound is known to cause damage to DNA and proteins, leading to mutations and cell death. It has also been shown to have carcinogenic properties, with long-term exposure leading to an increased risk of cancer.
Eigenschaften
CAS-Nummer |
1653-19-6 |
|---|---|
Produktname |
2,3-Dichloro-1,3-butadiene |
Molekularformel |
C4H4Cl2 |
Molekulargewicht |
122.98 g/mol |
IUPAC-Name |
2,3-dichlorobuta-1,3-diene |
InChI |
InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2 |
InChI-Schlüssel |
LIFLRQVHKGGNSG-UHFFFAOYSA-N |
SMILES |
C=C(C(=C)Cl)Cl |
Kanonische SMILES |
C=C(C(=C)Cl)Cl |
Siedepunkt |
98.0 °C |
Andere CAS-Nummern |
68441-57-6 1653-19-6 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
2,3-dichloro-1,3-butadiene 2,3-dichlorobutadiene-1,3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



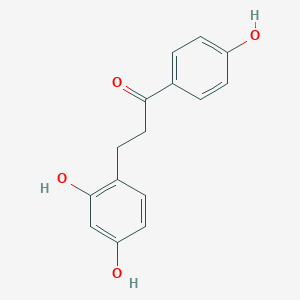
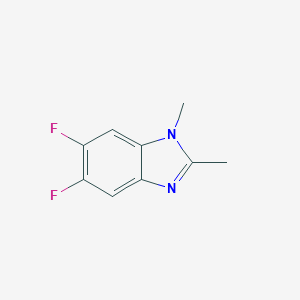
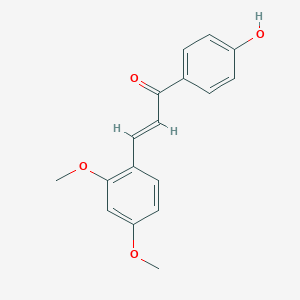
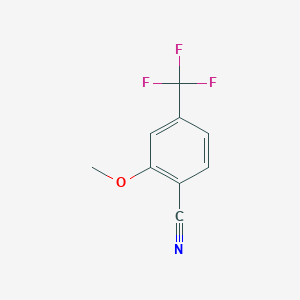
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
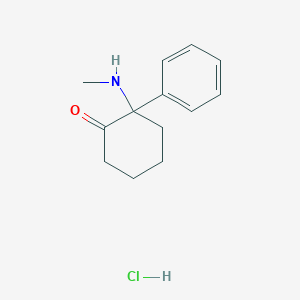
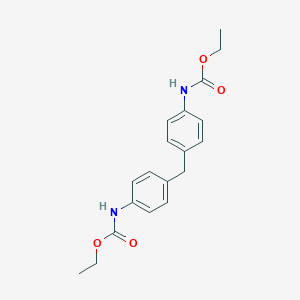
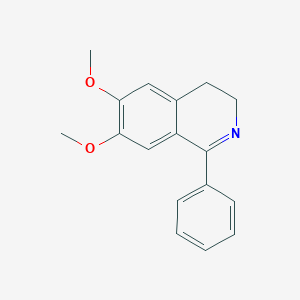
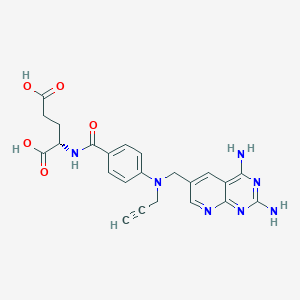

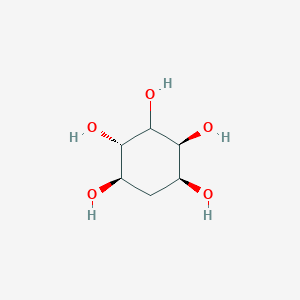
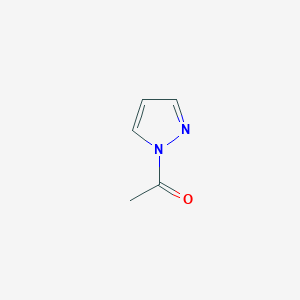
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
